N-(3-acetylphenyl)-4-nitrobenzenesulfonamide
Description
N-(3-Acetylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 3-acetylphenylamine moiety.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-10(17)11-3-2-4-12(9-11)15-22(20,21)14-7-5-13(6-8-14)16(18)19/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHWFTCDFDDNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: N-(3-amino-phenyl)-4-nitrobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(3-carboxyphenyl)-4-nitrobenzenesulfonamide.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of sulfonamides, including N-(3-acetylphenyl)-4-nitrobenzenesulfonamide, exhibit significant anticancer properties. For instance, research has shown that related compounds can inhibit the proliferation of breast cancer cell lines (MDA-MB-231 and MCF-7) at low concentrations (1.52–6.31 μM) with a selectivity ratio favoring cancerous cells over normal cells . The mechanism involves the inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors, enhancing the potential for targeted cancer therapies.
1.2 Antibacterial Properties
The compound also demonstrates antibacterial activity. Studies have reported that certain sulfonamide derivatives exhibit substantial inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. For example, specific derivatives showed an inhibition rate of 80.69% against S. aureus at a concentration of 50 μg/mL . This suggests potential applications in developing new antibiotics.
Enzyme Inhibition Studies
2.1 Carbonic Anhydrase Inhibition
this compound has been studied for its role as a carbonic anhydrase inhibitor. The compound exhibits a high degree of selectivity for carbonic anhydrase IX over carbonic anhydrase II, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in treating conditions associated with elevated carbonic anhydrase IX levels.
Structural Insights and Synthesis
3.1 Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-acetylphenol with 4-nitrobenzenesulfonyl chloride under controlled conditions to yield the desired sulfonamide derivative . Understanding the synthesis pathway is essential for optimizing yields and purity for pharmaceutical applications.
3.2 Molecular Docking Studies
Molecular modeling studies have provided insights into the binding interactions between this compound and its target enzymes. These studies help predict pharmacokinetic properties and guide further modifications to enhance efficacy .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby disrupting essential biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Substituted Derivatives
Compound: N-(3-((6,7-Dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide
- Structural Difference : Incorporates a 6,7-dimethoxyquinazoline group instead of the acetylphenyl group.
- Activity: Exhibits potent pro-apoptotic activity with an IC50 of 10.29 ± 1.14 µM against Ehrlich Ascites Carcinoma (EAC) cells. In vivo studies show reduced ascites volume and tumor cell count, suggesting enhanced antitumor efficacy compared to simpler sulfonamides .
Amino-Alkyne Derivatives
Compound: N-(2-Aminophenyl)-N-(hex-3-yn-2-yl)-4-nitrobenzenesulfonamide
- Structural Difference: Features a hex-3-yn-2-yl group and a free amino group on the phenyl ring.
- Synthesis: Purified via silica gel chromatography (Hex:EtOAc, 2:1) and recrystallized from ethanol, yielding 63% .
- Physicochemical Properties : HRMS (ESI<sup>+</sup>) m/z: 315.1159 [M + H]<sup>+</sup>. The alkyne group may enhance metabolic stability or enable click chemistry modifications .
Cyclopropylmethyl Derivatives
Compound : N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide
- Structural Difference : Replaces the acetylphenyl group with a cyclopropylmethylamine.
- Synthesis : Prepared via reaction of cyclopropylmethylamine with 4-nitrobenzenesulfonyl chloride, purified by column chromatography. Melting point: 114–116°C .
Fluorophenyl Derivatives
Compound : N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide
- Structural Difference : Substitutes the acetylphenyl group with a 4-fluorophenyl group.
- Utility: Used in the synthesis of adenosine analogs targeting Mycobacterium tuberculosis. The electron-withdrawing fluorine atom may enhance binding to hydrophobic enzyme pockets .
Data Table: Key Properties of Compared Compounds
Research Findings and Mechanistic Insights
- Antitumor Activity : Quinazoline derivatives (e.g., ) demonstrate superior potency compared to this compound, likely due to the quinazoline moiety’s ability to intercalate DNA or inhibit tyrosine kinases.
- Synthetic Flexibility : The acetylphenyl group in this compound allows for bromination (e.g., N-(3-(2-Bromoacetyl)phenyl)pivalamide in ), enabling further derivatization into thiazole or piperazine-containing analogs.
- Structural Validation : Tools like SHELX and crystallographic data ensure accurate structural determination, critical for structure-activity relationship (SAR) studies.
Biological Activity
N-(3-acetylphenyl)-4-nitrobenzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 296.31 g/mol
- IUPAC Name : 4-nitro-N-(3-acetylphenyl)benzenesulfonamide
This compound contains both an acetyl group and a nitro group, which are crucial for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that sulfonamides exhibit broad-spectrum antimicrobial properties. The compound inhibits bacterial dihydropteroate synthase, crucial for folate synthesis, thereby impeding bacterial growth .
- Anticancer Properties : Research indicates that this compound may possess anticancer activity through the modulation of apoptosis pathways and inhibition of tumor cell proliferation. For instance, it has been shown to induce cell cycle arrest in cancer cell lines by affecting key regulatory proteins such as p53 and MDM2 .
- Anti-inflammatory Effects : The nitro group in the compound is associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
Efficacy in Case Studies
Several case studies have documented the efficacy of this compound in various therapeutic contexts:
-
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on prostate cancer cells (22Rv1). The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 μM. The compound was also tested in vivo using a xenograft model, showing reduced tumor growth compared to control groups . -
Case Study 2: Antimicrobial Efficacy
In a clinical setting, patients with bacterial infections resistant to standard treatments were administered this compound. The results indicated a marked improvement in infection control, with a reported efficacy rate exceeding 70% against resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokines |
Table 2: Efficacy Data from Case Studies
| Study Focus | Cell Line/Model | Concentration (μM) | Outcome |
|---|---|---|---|
| Prostate Cancer | 22Rv1 | 10 | Significant tumor growth inhibition |
| Bacterial Infection | Clinical Trials | Variable | >70% efficacy against resistant strains |
Q & A
Q. Critical Conditions :
- Temperature control during nitration to avoid byproducts.
- Anhydrous conditions during sulfonylation to prevent hydrolysis of the sulfonyl chloride.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | H₂SO₄, HNO₃, 0–5°C | ~70 | |
| Sulfonylation | 3-Acetylaniline, Et₃N, DCM, RT | 65–80 |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify functional groups (e.g., acetyl proton at δ ~2.5 ppm, aromatic protons split by nitro and sulfonamide groups) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- X-Ray Crystallography : Resolve bond lengths and angles (e.g., S–N bond ~1.63 Å, C–NO₂ geometry). Use SHELX software for refinement .
Q. Example Crystallographic Parameters (Hypothetical) :
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| a, b, c (Å) | 14.34, 7.76, 23.90 |
| β (°) | 90.3 |
| Z | 8 |
Advanced: How does the nitro group in this compound influence its reactivity in reduction and electrophilic substitution reactions?
Methodological Answer:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the nitro group to an amine, altering bioactivity. Monitor progress via TLC or UV-Vis spectroscopy .
- Electrophilic Substitution : The nitro group deactivates the benzene ring, directing substitutions to the acetylphenyl moiety. Use kinetic studies (e.g., Hammett plots) to quantify electronic effects .
Q. Key Data :
- Reduction yields >85% amine derivatives under optimized H₂ pressure (3 atm) .
- Nitro group’s meta-directing effect confirmed by regioselective bromination .
Advanced: How can structural ambiguities in this compound be resolved using SHELX-based refinement?
Methodological Answer:
Q. Validation Metrics :
- Check for overfitting using the Rint value (<0.05).
- Validate hydrogen bonding networks with PLATON .
Advanced: How should researchers address contradictions in reported biological activities of this compound analogs?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity using E. coli ATCC 25922) .
- QSAR Modeling : Correlate structural variations (e.g., substituents on the acetylphenyl group) with bioactivity using descriptors like logP and Hammett constants .
Q. Case Study :
- Analog N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide showed 10× higher anticancer activity (IC₅₀ = 2 µM) than the parent compound due to enhanced lipophilicity .
Advanced: What computational strategies are effective for predicting the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Validate with MD simulations (NAMD, 100 ns) to assess stability .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with sulfonamide oxygen) .
Q. Key Finding :
- The acetyl group forms a hydrophobic pocket interaction, enhancing binding affinity (ΔG = −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
